

An In-depth Technical Guide to the Chemical Structure of Isopentylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

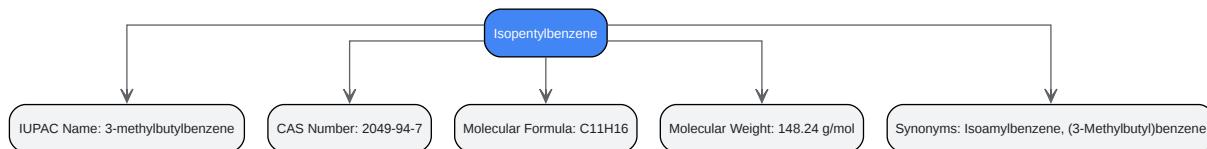
Compound Name: **Isopentylbenzene**

Cat. No.: **B1585253**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Isopentylbenzene, also known by its IUPAC name 3-methylbutylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.^[1] It consists of a benzene ring substituted with an isopentyl group. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **isopentylbenzene**, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The core structure of **isopentylbenzene** features a monosubstituted benzene ring. The substituent is a branched five-carbon alkyl chain, the isopentyl group (or isoamyl group).

Key Identifiers

A logical diagram of the key chemical identifiers for **isopentylbenzene** is presented below.

[Click to download full resolution via product page](#)

Caption: Key identifiers for **isopentylbenzene**.

Physicochemical Properties

A summary of the key physicochemical properties of **isopentylbenzene** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆	[1]
Molecular Weight	148.24 g/mol	[1]
CAS Number	2049-94-7	
IUPAC Name	3-methylbutylbenzene	
Density	0.854 g/mL at 20 °C	
Boiling Point	197 °C	
Appearance	Colorless liquid	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **isopentylbenzene**.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (^1H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30 - 7.15	m	5H	Aromatic protons (C_6H_5)
~2.60	t	2H	- CH_2 - attached to benzene ring
~1.60	m	2H	- CH_2 - adjacent to the isopropyl group
~1.50	m	1H	- CH - of the isopropyl group
~0.95	d	6H	- CH_3 of the isopropyl group

^{13}C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~142.5	C1 (quaternary aromatic carbon)
~128.4	C3/C5 (aromatic CH)
~128.2	C2/C6 (aromatic CH)
~125.6	C4 (aromatic CH)
~38.5	-CH ₂ - attached to benzene ring
~35.5	-CH ₂ - adjacent to the isopropyl group
~29.0	-CH- of the isopropyl group
~22.5	-CH ₃ of the isopropyl group

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of **isopentylbenzene** typically shows a molecular ion peak (M^+) at m/z 148. Common fragmentation patterns include the loss of alkyl fragments. The base peak is often observed at m/z 91, corresponding to the stable tropylion ion ($C_7H_7^+$), formed by benzylic cleavage and rearrangement. Another significant fragment is observed at m/z 105, resulting from the loss of a propyl radical.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

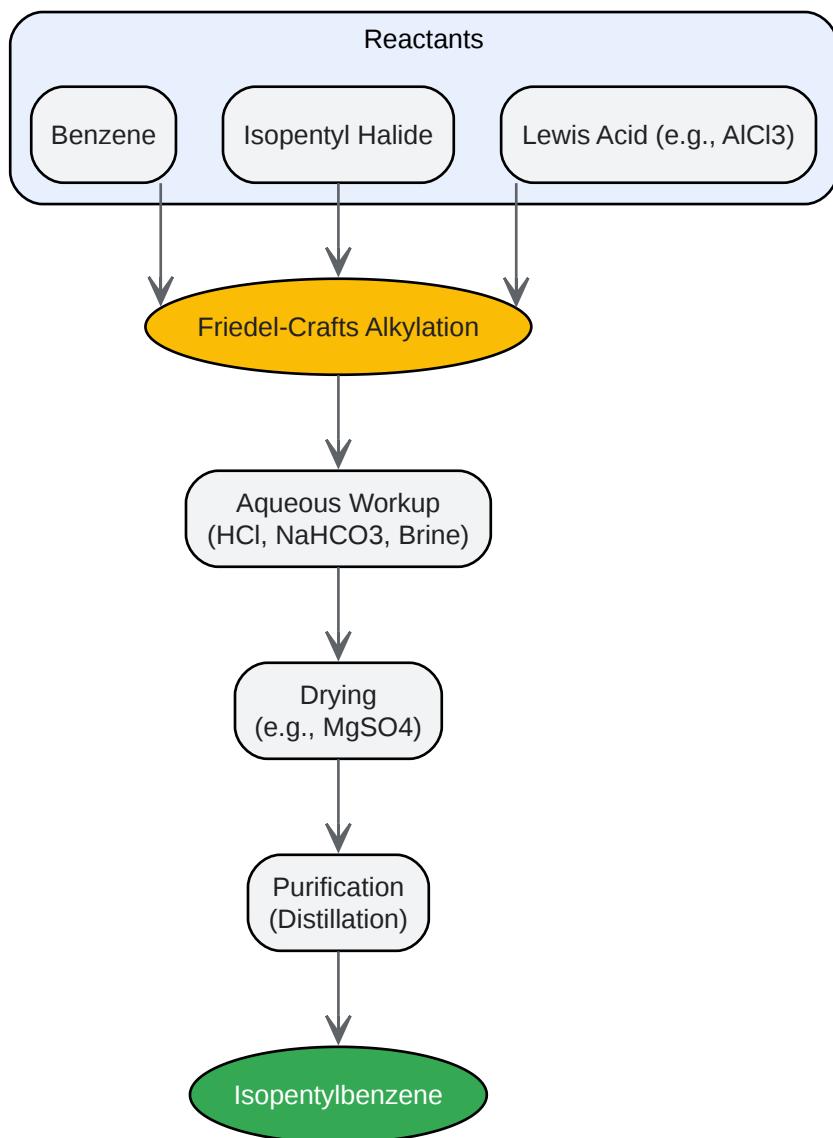
Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations
745, 695	Strong	C-H out-of-plane bending for monosubstituted benzene

Synthesis of Isopentylbenzene

Isopentylbenzene is commonly synthesized via the Friedel-Crafts alkylation of benzene with an isopentyl halide (e.g., isopentyl chloride or bromide) or isoamyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3) or a strong protic acid like sulfuric acid (H_2SO_4).^{[2][3][4]}

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Materials:


- Benzene (anhydrous)
- Isopentyl chloride (or isoamyl alcohol)
- Anhydrous aluminum chloride (AlCl_3)
- Dry diethyl ether
- 10% Hydrochloric acid (aq)
- Saturated sodium bicarbonate solution (aq)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.
- In a fume hood, add anhydrous aluminum chloride to the flask.
- Add anhydrous benzene to the flask and cool the mixture in an ice bath.
- Slowly add isopentyl chloride (or a mixture of isoamyl alcohol and concentrated hydrochloric acid to generate the chloride *in situ*) from the dropping funnel to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
- Slowly and carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 10% hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent (benzene and any remaining diethyl ether) by rotary evaporation.
- Purify the crude **isopentylbenzene** by fractional distillation under atmospheric or reduced pressure.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **isopentylbenzene** via Friedel-Crafts alkylation.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **isopentylbenzene**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of **isopentylbenzene**. The presented data and protocols are intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical sciences. The clear presentation of quantitative data and detailed methodologies aims to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. cerritos.edu [cerritos.edu]
- 4. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Isopentylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585253#exploring-the-chemical-structure-of-isopentylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com